molecular formula C20H25N3O2 B259041 N-(4-methoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide

N-(4-methoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide

Cat. No. B259041
M. Wt: 339.4 g/mol
InChI Key: SNYIUXQRMJPSDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide, also known as MPPT, is a chemical compound that has been the subject of scientific research in recent years. MPPT belongs to the class of piperazine derivatives, which are known for their potential as therapeutic agents.

Mechanism of Action

The exact mechanism of action of N-(4-methoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide is not fully understood. However, it is believed that N-(4-methoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide acts as a selective serotonin reuptake inhibitor (SSRI), which increases the levels of serotonin in the brain. This increase in serotonin levels is believed to be responsible for the antidepressant and anxiolytic effects of N-(4-methoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide has been shown to have several biochemical and physiological effects. In animal studies, N-(4-methoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide has been shown to increase the levels of serotonin and dopamine in the brain. N-(4-methoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a role in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(4-methoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide in lab experiments is its potential as a therapeutic agent. N-(4-methoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide has been shown to have antidepressant and anxiolytic effects in animal studies, which makes it a promising candidate for further research. However, one of the limitations of using N-(4-methoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide in lab experiments is its potential toxicity. N-(4-methoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide has been shown to have toxic effects on the liver and kidneys in animal studies, which limits its potential as a therapeutic agent.

Future Directions

There are several future directions for research on N-(4-methoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide. One area of research is the development of new derivatives of N-(4-methoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide that have improved therapeutic potential and reduced toxicity. Another area of research is the investigation of the effects of N-(4-methoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide on other neurotransmitters, such as norepinephrine and gamma-aminobutyric acid (GABA). Finally, further research is needed to determine the safety and efficacy of N-(4-methoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide in humans, which will require clinical trials.

Synthesis Methods

N-(4-methoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide can be synthesized by several methods, including condensation reactions, reductive amination, and amidation. One of the most commonly used methods for synthesizing N-(4-methoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide is the reductive amination of 4-methoxyphenylacetonitrile with 4-phenylpiperazine and sodium triacetoxyborohydride in methanol.

Scientific Research Applications

N-(4-methoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide has been the subject of scientific research due to its potential as a therapeutic agent. Several studies have investigated the effects of N-(4-methoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide on the central nervous system, including its potential as an antidepressant and anxiolytic agent. N-(4-methoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide has also been studied for its potential in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's.

properties

Product Name

N-(4-methoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide

Molecular Formula

C20H25N3O2

Molecular Weight

339.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide

InChI

InChI=1S/C20H25N3O2/c1-25-19-9-7-17(8-10-19)21-20(24)11-12-22-13-15-23(16-14-22)18-5-3-2-4-6-18/h2-10H,11-16H2,1H3,(H,21,24)

InChI Key

SNYIUXQRMJPSDW-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NC(=O)CCN2CCN(CC2)C3=CC=CC=C3

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CCN2CCN(CC2)C3=CC=CC=C3

Origin of Product

United States

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